Guaninyl Valacyclovir can be synthesized from guanine and Valacyclovir through various chemical processes. It falls under the classification of nucleoside analogs, specifically targeting viral DNA synthesis. Its mechanism is closely related to that of Acyclovir, making it relevant in the treatment of infections caused by herpes simplex virus and varicella-zoster virus.
The synthesis of Guaninyl Valacyclovir involves several steps, primarily starting from guanine. Various methods have been reported for synthesizing Acyclovir from guanine derivatives, which can be adapted for Guaninyl Valacyclovir. A common approach includes:
For instance, one efficient route described involves the condensation of N-protected valine with Acyclovir derivatives, leading to high yields of Guaninyl Valacyclovir with minimal impurities .
The molecular structure of Guaninyl Valacyclovir features a guanine base linked to a valine moiety. The key structural components include:
The molecular formula can be represented as C_{13}H_{17}N_{5}O_{4}, with a molecular weight of approximately 293.31 g/mol.
Guaninyl Valacyclovir undergoes several chemical reactions during its synthesis and in biological systems:
These reactions are typically catalyzed by acids or bases depending on the specific synthetic route employed .
Guaninyl Valacyclovir acts as a nucleoside analog that interferes with viral DNA synthesis. Once phosphorylated by viral thymidine kinase, it competes with deoxyguanosine triphosphate for incorporation into viral DNA. The absence of a 3'-hydroxyl group in its structure leads to chain termination during DNA replication, effectively inhibiting viral proliferation .
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .
Guaninyl Valacyclovir has significant applications in virology and pharmacology:
Guaninyl valacyclovir (chemical name: 2-((6-Oxo-2-((((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)methyl)amino)-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl L-valinate) is a structurally complex molecule characterized by a conjugated system of purine derivatives linked via a valine ester moiety. Its molecular formula is C₁₉H₂₅N₁₁O₅, with a molecular weight of 487.47 g/mol, distinguishing it from the parent compound valacyclovir (C₁₃H₂₀N₆O₄; 324.34 g/mol) through the addition of a guaninyl group [3] [8].
The IUPAC name systematically describes its molecular architecture:2-[[6-Oxo-2-[[[(6-oxo-6,9-dihydro-1H-purin-2-yl)amino]methyl]amino]-1,6-dihydro-9H-purin-9-yl]methoxy]ethyl L-valinate [8]. This nomenclature explicitly denotes three critical domains:
Table 1: Comparative Molecular Characteristics of Guaninyl Valacyclovir and Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Guaninyl Valacyclovir | C₁₉H₂₅N₁₁O₅ | 487.47 | Di-purine system, L-valine ester linkage |
Valacyclovir | C₁₃H₂₀N₆O₄ | 324.34 | Guanine moiety, L-valine ester linkage |
Acyclovir | C₈H₁₁N₅O₃ | 225.21 | Guanine moiety, acyclic hydroxymethyl sidechain |
The guaninyl extension significantly alters the molecule's physicochemical properties compared to valacyclovir, increasing hydrogen-bonding capacity due to additional purine-associated amine groups, which may influence solubility and crystallinity [8].
Guaninyl valacyclovir possesses one defined stereocenter with absolute (L) configuration at the valine α-carbon, a critical feature inherited from valacyclovir [3]. This chiral center arises from the L-valine moiety, rendering the molecule stereochemically specific. The compound is designated as having "absolute" stereochemistry, indicating that only one enantiomer is present in its pharmacologically relevant form [3].
The L-configuration is essential for biological recognition, as evidenced by studies on valacyclovir showing that its intestinal absorption is mediated by stereoselective transporters (e.g., hPEPT1) that preferentially bind L-amino acid conjugates [4]. Enantiomeric inversion to the D-form would likely disrupt this transporter affinity, reducing bioavailability.
No diastereomers are possible due to the absence of additional chiral centers, but the molecule exhibits conformational isomerism. The methyleneamino bridge (-NH-CH₂-) between purine rings allows restricted rotation, potentially creating syn/anti conformers that could influence intermolecular interactions. Additionally, the guaninyl group introduces tautomeric possibilities at the oxo/hydroxy positions, though the predominant form in physiological conditions is the lactam (oxo) tautomer [8].
Guaninyl valacyclovir represents an advanced structural analog within the acyclovir prodrug lineage. Its design principles stem from valacyclovir (L-valyl ester of acyclovir), which was engineered to overcome acyclovir's poor oral bioavailability (15–21%) by leveraging the human intestinal peptide transporter (hPEPT1) [4] [7]. Valacyclovir achieves 3–5× higher bioavailability than acyclovir due to this active transport mechanism [1].
The guaninyl modification introduces a second purine system linked via an aminomethyl bridge, fundamentally altering the molecule's prodrug rationale:
Table 2: Functional Evolution from Acyclovir to Guaninyl Valacyclovir
Compound | Prodrug Strategy | Bioavailability Enhancer | Structural Novelty |
---|---|---|---|
Acyclovir | None (parent drug) | N/A | Acyclic guanosine analog |
Valacyclovir | L-valine ester | hPEPT1-mediated absorption | Mono-amino acid conjugation |
Guaninyl Valacyclovir | Dipeptide-mimetic + guaninyl extension | Potential hPEPT1 affinity (theoretical) | Dual purine system, aminomethyl linkage |
This compound exemplifies prodrug optimization where molecular extensions aim to balance transporter recognition with metabolic stability. Research on dipeptide-acyclovir conjugates like Phe-Gly-ACV shows that carrier modifications significantly influence antiviral efficacy, suggesting guaninyl valacyclovir may target specific viral strains or resistance profiles [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: